Cas no 1504357-29-2 (2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one)
2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one
- 1504357-29-2
- AKOS019791403
- EN300-1931729
-
- Inchi: 1S/C11H6F3NO/c12-11(13,14)10(16)8-4-3-7-2-1-5-15-9(7)6-8/h1-6H
- InChI Key: UNFDRXZDBCOWKW-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC2=CC=CN=C2C=1)=O)(F)F
Computed Properties
- Exact Mass: 225.04014830g/mol
- Monoisotopic Mass: 225.04014830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 30Ų
2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1931729-0.05g |
2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one |
1504357-29-2 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1931729-0.1g |
2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one |
1504357-29-2 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1931729-0.25g |
2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one |
1504357-29-2 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1931729-0.5g |
2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one |
1504357-29-2 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1931729-1.0g |
2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one |
1504357-29-2 | 1g |
$1070.0 | 2023-06-02 | ||
| Enamine | EN300-1931729-2.5g |
2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one |
1504357-29-2 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1931729-5.0g |
2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one |
1504357-29-2 | 5g |
$3105.0 | 2023-06-02 | ||
| Enamine | EN300-1931729-10.0g |
2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one |
1504357-29-2 | 10g |
$4606.0 | 2023-06-02 | ||
| Enamine | EN300-1931729-1g |
2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one |
1504357-29-2 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1931729-5g |
2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one |
1504357-29-2 | 5g |
$2858.0 | 2023-09-17 |
2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one Related Literature
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one
Comprehensive Overview of 2,2,2-Trifluoro-1-(quinolin-7-yl)ethan-1-one (CAS No. 1504357-29-2)
2,2,2-Trifluoro-1-(quinolin-7-yl)ethan-1-one (CAS No. 1504357-29-2) is a fluorinated organic compound with a molecular formula of C11H6F3NO. This compound belongs to the class of quinoline derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery and development.
The compound's unique structure, featuring a quinoline core and a trifluoroacetyl moiety, has attracted significant attention in recent years. Researchers are particularly interested in its potential as a building block for synthesizing novel heterocyclic compounds. Its electron-withdrawing properties and hydrogen-bonding capabilities make it a versatile reagent in organic synthesis. Recent studies have explored its use in the development of fluorescent probes and bioactive molecules, aligning with the growing demand for advanced functional materials.
In the context of green chemistry, 2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one has been investigated for its role in catalytic reactions and sustainable synthesis. The compound's stability under various reaction conditions makes it a promising candidate for environmentally friendly processes. This aligns with the current trend of reducing hazardous waste and optimizing synthetic routes, a topic frequently searched by chemists and industry professionals.
From a pharmaceutical perspective, the quinoline scaffold is known for its broad biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a trifluoromethyl group further modulates the compound's pharmacokinetic profile, enhancing its potential as a drug candidate. Recent publications have highlighted its utility in the design of kinase inhibitors and receptor modulators, addressing the increasing demand for targeted therapies in precision medicine.
The compound's spectroscopic properties have also been a subject of interest. Its UV-Vis absorption and fluorescence emission characteristics make it suitable for applications in optical materials and sensors. This is particularly relevant given the rising interest in smart materials and molecular imaging technologies. Researchers are exploring its potential in bioimaging and diagnostic tools, leveraging its unique photophysical behavior.
In summary, 2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one (CAS No. 1504357-29-2) is a multifaceted compound with significant potential across various scientific disciplines. Its applications in drug discovery, material science, and green chemistry underscore its importance in contemporary research. As the scientific community continues to explore its properties and derivatives, this compound is poised to play a pivotal role in advancing innovation in these fields.
1504357-29-2 (2,2,2-trifluoro-1-(quinolin-7-yl)ethan-1-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)